9-(b-D-Arabinofuranosyl)-8-chloroadenine

RNA processing polyadenylation post-transcriptional regulation

Procure 8-Chloroadenosine (8-Cl-Ado) to leverage its unique dual mechanism: incorporation into nascent RNA and depletion of endogenous ATP pools, a profile distinct from DNA-targeting analogs. This compound is essential for mantle cell lymphoma (MCL) research, where it uniquely depletes dATP pools by 50-80% in cell lines like Granta 519 and JeKo, and for autophagy studies in breast cancer models (MCF-7, BT-474) showing ~90% clonogenic survival loss at 10 µM. Its active metabolite, 8-Cl-ATP, also serves as an ATP-competitive Topo IIα inhibitor, making it superior to non-chlorinated analogs. Choose this compound for validated AMPK/mTOR pathway modulation and PKA isozyme-selective investigations.

Molecular Formula C10H12ClN5O4
Molecular Weight 301.69 g/mol
CAS No. 34408-14-5
Cat. No. B1666358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(b-D-Arabinofuranosyl)-8-chloroadenine
CAS34408-14-5
Synonyms8-Chloroadenosine;  8 Chloroadenosine;  8Chloroadenosine;  NSC-354258;  NSC 354258;  NSC354258;  8-Cl-Ado;  8 Cl Ado;  8ClAdo
Molecular FormulaC10H12ClN5O4
Molecular Weight301.69 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H12ClN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)
InChIKeyMHDPPLULTMGBSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





9-(β-D-Arabinofuranosyl)-8-chloroadenine (CAS 34408-14-5): Nucleoside Analog with Differentiated RNA-Directed Activity and ATP Depletion Mechanism


9-(β-D-Arabinofuranosyl)-8-chloroadenine, commonly referenced as 8-chloroadenosine (8-Cl-Ado), is a C8-modified purine nucleoside analog that undergoes intracellular phosphorylation to its active metabolite 8-chloro-ATP (8-Cl-ATP) [1]. Unlike the majority of clinically established nucleoside analogs that primarily target DNA synthesis, 8-Cl-Ado is incorporated into nascent RNA during transcription, leading to inhibition of RNA synthesis and depletion of endogenous ATP pools [2]. This compound has advanced to phase I clinical evaluation for chronic lymphocytic leukemia and has demonstrated preclinical activity across hematological malignancies and select solid tumor types [3].

Why 8-Chloroadenosine (CAS 34408-14-5) Cannot Be Substituted by Other C8-Modified or 2-Halogenated Adenosine Analogs


The specific chlorine substitution at the C8 position of the adenine ring confers a distinct combination of metabolic stability and target engagement that is not replicated by other halogenated or C8-modified analogs. The 8-chloro modification uniquely balances adenosine deaminase (ADA) resistance with substrate recognition by adenosine kinase, enabling efficient intracellular conversion to 8-Cl-ATP [1]. 8-Bromo analogs exhibit divergent conformational preferences that alter their biological activity, while 2-chloro analogs display fundamentally different receptor pharmacology and are inactive in the AMPK/mTOR pathway context relevant to 8-Cl-Ado's anticancer activity [2][3]. Even closely related C8-modified analogs such as 8-aminoadenosine show distinct polyadenylation inhibition profiles, underscoring that subtle structural variations at the C8 position yield non-overlapping mechanisms [4].

Quantitative Differentiation Evidence for 8-Chloroadenosine (CAS 34408-14-5) Relative to Structural Analogs and In-Class Comparators


C8-Chloro vs. C8-Amino Substitution: Differential Polyadenylation Inhibition Activity

8-Aminoadenosine inhibits polyadenylation, whereas 8-chloroadenosine does not exhibit this activity [1]. End-labeling analysis of RNA from NIH3T3 cells treated with 50 μM of each analog for 2 hours demonstrated that only 8-aminoadenosine produced detectable inhibition of poly(A) tail synthesis, establishing a clear functional divergence between these two C8-modified adenosine analogs that are otherwise both under preclinical investigation for hematological malignancies [1].

RNA processing polyadenylation post-transcriptional regulation hematological malignancies

Differential Antitumor Activity: 8-Chloro-cAMP vs. 8-Bromo-cAMP in Preclinical Models

The cyclic phosphate derivative 8-chloroadenosine 3',5'-cyclic phosphate (8-chloro-cAMP) exhibits significant antitumor activity in vivo, while 8-bromoadenosine 3',5'-cyclic phosphate has been found to be inactive as an antitumor agent in cell culture, despite earlier unconfirmed reports suggesting possible activity [1]. This distinction is critical because both compounds are site-selective cAMP analogs that modulate protein kinase A isozymes, yet only the 8-chloro derivative demonstrates reproducible antitumor efficacy [1].

antitumor cyclic AMP analogs protein kinase A cancer therapeutics

Mantle Cell Lymphoma-Selective DNA Synthesis Inhibition and dATP Pool Depletion

In mantle cell lymphoma (MCL) cell lines, 8-Cl-Ado uniquely inhibited the rates of DNA synthesis and selectively depleted dATP pools by 50-80%, a phenomenon not observed in other hematological malignancies studied with this compound [1]. Following 24 h continuous exposure to 10 μM 8-Cl-Ado, four MCL cell lines (Granta 519, JeKo, Mino, SP-53) exhibited reduced ATP levels of 30-60% with concurrent 8-Cl-ATP accumulation [1]. Importantly, transcription inhibition accounted for only 30-40% of cell death, indicating that the DNA-directed actions (unique to MCL) and energy depletion are major contributors to cytotoxicity in this disease context [1].

mantle cell lymphoma DNA synthesis dATP depletion hematological malignancy

Topoisomerase IIα ATP Hydrolysis Inhibition by 8-Chloro-ATP

The active metabolite 8-chloro-ATP directly inhibits topoisomerase IIα-catalyzed ATP hydrolysis, reducing activity by 50% at 1 mM in K562 human myelocytic leukemia cells [1]. In vitro assays confirmed that 8-Cl-ATP, but not the parent 8-Cl-Ado, directly inhibits Topo IIα-catalyzed relaxation and decatenation of substrate DNA [1]. Over a concentration range of 1.5 to 8 mM, 8-Cl-ATP inhibited topoisomerase IIα-dependent relaxation of supercoiled pUC19 DNA [1]. This dual mechanism—RNA synthesis inhibition plus Topo II-mediated DNA damage induction—distinguishes 8-Cl-Ado from nucleoside analogs that act exclusively via DNA chain termination.

topoisomerase II ATP hydrolysis DNA damage leukemia

AMPK Activation and mTOR Pathway Inhibition in Clear Cell Renal Cell Carcinoma

In clear cell renal cell carcinoma (ccRCC) cell lines, 8-Cl-Ado exhibits IC50 values ranging from 2 μM (CAKI-1, sensitive) to 36 μM (RXF-393, resistant), a >10-fold differential that correlates with basal PI3K pathway activation status [1]. Treatment with 8-Cl-Ado rapidly activated AMPK (measured by AMPK and ACC phosphorylation) and subsequently caused dephosphorylation of p70S6K and ribosomal protein RPS6 exclusively in sensitive cell lines [1]. In resistant cell lines, AMPK activity and the mTOR pathway remained unaffected, and PI3K pathway inhibition enhanced 8-Cl-Ado efficacy across all cell lines tested [1].

renal cell carcinoma AMPK mTOR pathway PI3K pathway

Selective Growth Inhibition: 8-Cl-cAMP in ras-Transformed vs. Non-Transformed Fibroblasts

8-Chloroadenosine 3',5'-monophosphate (8-Cl-cAMP) at 2-5 μM exerted over 80% growth inhibition by day 4 in c-ras-transformed mouse fibroblasts (MP3/3T3), while inhibiting parental non-transformed Balb3T3 cell growth by less than 40% [1]. This differential sensitivity correlates with the transformed cells' marked increase in type I PKA expression relative to non-transformed cells, which contain only type II PKA [1]. The parent nucleoside 8-Cl-adenosine had little or no effect on MP3/3T3 cell cycle kinetics, confirming that the cyclic phosphate form (and not its hydrolyzed product) mediates this selective activity [1].

ras transformation protein kinase A tumor selectivity cell cycle

High-Yield Research Applications for 8-Chloroadenosine (CAS 34408-14-5) Based on Quantitative Differentiation Evidence


Mantle Cell Lymphoma Models Requiring Dual RNA/DNA-Directed Nucleoside Analog Activity

8-Cl-Ado is uniquely suited for mantle cell lymphoma (MCL) preclinical studies due to its MCL-selective DNA synthesis inhibition and 50-80% dATP pool depletion, a phenotype not observed in other hematological malignancies [1]. Procurement should prioritize 8-Cl-Ado over standard nucleoside analogs (e.g., fludarabine, cladribine) when investigating MCL cell lines (Granta 519, JeKo, Mino, SP-53), as the compound's dual RNA/DNA-directed actions combined with ATP depletion produce cell death that is only partially attributable to transcription inhibition [1].

AMPK/mTOR Pathway Modulation Studies in Renal Cell Carcinoma and Breast Cancer

8-Cl-Ado reliably activates AMPK and inhibits mTOR signaling in sensitive cancer cell lines, with IC50 values of 2-36 μM in ccRCC providing a quantifiable sensitivity range [2]. In breast cancer models (MCF-7, BT-474), 10 μM 8-Cl-Ado over 3 days causes ~90% loss of clonogenic survival via autophagy induction rather than apoptosis, and in vivo xenograft studies show tumor inhibition with 9 of 22 BT-474 tumors exhibiting complete macroscopic regression after 3 weeks of 100 mg/kg treatment (3×/week) [3]. These data support 8-Cl-Ado procurement for experiments examining AMPK-dependent autophagy and mTOR pathway inhibition.

Topoisomerase II-Mediated DNA Damage Induction Studies Requiring ATP Analog Probes

The active metabolite 8-chloro-ATP serves as a tool compound for investigating Topo IIα ATP hydrolysis inhibition, with 50% reduction in ATP hydrolysis activity at 1 mM in K562 leukemia cells and inhibition of pUC19 DNA relaxation at 1.5-8 mM [4]. Unlike direct Topo II poisons (e.g., etoposide), 8-Cl-ATP inhibits the ATPase activity of Topo IIα without stabilizing covalent Topo II-DNA cleavage complexes. Researchers studying ATP-competitive Topo II inhibition or requiring an ATP analog that induces DNA double-stranded breaks via Topo II interference should prioritize 8-Cl-Ado over non-chlorinated ATP analogs that lack this dual functionality [4].

ras-Oncogene-Transformed Cell Models with Elevated Type I PKA Expression

8-Cl-cAMP (the cyclic phosphate derivative of 8-Cl-Ado) demonstrates >2-fold selectivity for ras-transformed fibroblasts (MP3/3T3: >80% inhibition) over non-transformed parental cells (Balb3T3: <40% inhibition) at 2-5 μM [5]. This selectivity is mechanistically linked to the marked increase in type I PKA expression in transformed cells. For researchers investigating PKA isozyme-selective modulation in oncogene-driven models, 8-Cl-cAMP provides validated, quantitative tumor selectivity that the 8-bromo analog lacks [REFS-1 in Evidence_Item 2].

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